molecular formula C19H16N2O4 B2834143 4-[[(E)-2-Cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid CAS No. 1050896-50-8

4-[[(E)-2-Cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid

Cat. No.: B2834143
CAS No.: 1050896-50-8
M. Wt: 336.347
InChI Key: QBPSNAIFROBBJO-UHFFFAOYSA-N
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Description

The compound 4-[[(E)-2-Cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid is a benzoic acid derivative featuring a conjugated (E)-configured propenoyl linker substituted with a cyano group at position 2 and a 5-(2-methylcyclopropyl)furan-2-yl moiety at position 3. The benzoic acid group contributes strong hydrogen-bonding capacity (via the carboxylic acid), while the cyano group enhances electrophilicity.

This structure suggests applications in medicinal chemistry, particularly in enzyme inhibition (e.g., proteases or kinases), where the benzoic acid could act as a binding anchor and the cyano group participates in covalent or polar interactions.

Properties

IUPAC Name

4-[[(E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-11-8-16(11)17-7-6-15(25-17)9-13(10-20)18(22)21-14-4-2-12(3-5-14)19(23)24/h2-7,9,11,16H,8H2,1H3,(H,21,22)(H,23,24)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPSNAIFROBBJO-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[[(E)-2-Cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid, a complex organic compound, has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a cyano group, an acrylamide moiety, and a furan ring, which may confer distinct pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H20N2O4\text{C}_{21}\text{H}_{20}\text{N}_{2}\text{O}_{4}

This compound's configuration suggests that it may interact with various biological targets due to its multiple functional groups.

1. Antioxidant Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antioxidant properties. The presence of the furan ring and cyano group may enhance electron donation capabilities, thus neutralizing free radicals and reducing oxidative stress in cells .

2. Enzyme Inhibition

Studies have shown that derivatives of para-aminobenzoic acid (PABA), which share structural similarities with this compound, can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is crucial in the treatment of neurodegenerative diseases like Alzheimer's . For instance, certain PABA derivatives demonstrated IC50 values in the low micromolar range against AChE, indicating strong inhibitory potential.

3. Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Compounds with furan rings have been reported to display antibacterial properties against various pathogens. Further studies are needed to evaluate the specific antimicrobial efficacy of this compound against clinically relevant strains.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntioxidantFree radical scavenging
Enzyme InhibitionAChE and BChE inhibition
AntimicrobialBacterial inhibition

Case Study: Enzyme Inhibition

In a study evaluating enzyme inhibition, a series of PABA derivatives were synthesized and tested for their ability to inhibit AChE. The most potent inhibitor exhibited an IC50 value of 0.59 µM, suggesting that modifications similar to those found in this compound could lead to enhanced biological activity .

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C21H20N2O4
  • Molecular Weight : 364.401 g/mol

Medicinal Chemistry

Potential Therapeutic Uses : The compound's structural features suggest it may exhibit significant biological activities, particularly as an anticancer or antimicrobial agent. Research indicates that compounds with similar structures have shown efficacy in inhibiting tumor growth and bacterial proliferation.

Case Study: Anticancer Activity

A study investigating the cytotoxic effects of furan-based compounds on cancer cell lines demonstrated that derivatives of furan exhibit selective toxicity towards various cancer types. The unique structure of 4-[[(E)-2-Cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid may enhance this activity due to its ability to interact with specific molecular targets involved in cancer progression.

Organic Synthesis

Building Block in Synthesis : This compound can serve as a versatile building block in organic synthesis. Its reactivity allows for modifications that can lead to the development of new derivatives with enhanced properties.

Synthesis Pathways

The synthesis involves several steps, including:

  • Formation of the furan ring.
  • Introduction of the cyano group through nucleophilic substitution.
  • Coupling reactions to attach the benzoic acid moiety.

Materials Science

Use in Polymer Chemistry : The compound may be utilized in the development of novel polymers with specific functionalities, such as improved thermal stability or enhanced mechanical properties. Its incorporation into polymer matrices can lead to materials suitable for advanced applications in electronics or coatings.

Biochemical Applications

Interaction Studies : Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Techniques such as molecular docking and spectroscopy can provide insights into binding affinities and interactions with proteins or enzymes.

Data Table: Interaction Studies

Study TypeMethodologyFindings
Molecular DockingAutoDock VinaHigh binding affinity to target enzyme
SpectroscopyNMR and Mass SpectrometryConfirmation of structural integrity after binding

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Hydrogen Bonding (Donor/Acceptor) Key Structural Features
Target Compound : 4-[[(E)-2-Cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid Estimated: C17H15N2O4 ~317.32 Benzoic acid, cyano, amide, furan, cyclopropyl 2 donors (COOH, NH), 5 acceptors Rigid cyclopropyl, conjugated π-system
(2E)-3-[5-(2-Methylcyclopropyl)furan-2-yl]prop-2-enoic acid C11H9NO3 203.20 Enoic acid, furan, cyclopropyl 1 donor (COOH), 3 acceptors Smaller backbone, lacks benzoic acid/cyano
2-Chloro-5-[({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}carbamothioyl)amino]benzoic acid C20H18ClN2O3S 402.08 Chloro, thiourea, benzoic acid 3 donors (COOH, NH), 4 acceptors Thiourea linker, branched alkyl substituent
(2E)-3-[5-[4-[Bis(2',4'-dibutoxy[1,1'-biphenyl]-4-yl)amino]phenyl]-2-thienyl]-2-cyano-2-propenoic acid C51H55N2O6S 840.07 Cyano, thienyl, biphenyl, butoxy 1 donor (COOH), 8 acceptors Extended conjugation, high lipophilicity
5-Hydroxy-2-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]benzoic acid C17H15NO6 329.30 Hydroxy, methoxy, amide, benzoic acid 3 donors (COOH, 2×OH), 6 acceptors Polar substituents enhance solubility

Key Structural and Functional Differences

Backbone and Functional Groups: The target compound uniquely combines benzoic acid, cyano, and cyclopropyl-furan groups, balancing polarity and rigidity. Its amide linker contrasts with the thiourea group in , which may enhance metal-binding capacity but reduce metabolic stability.

Substituent Effects :

  • The thiourea-containing compound has a higher molecular weight (402.08) and a chlorine atom, increasing hydrophobicity and steric hindrance. The thiourea group introduces additional hydrogen-bonding sites but may confer toxicity risks.
  • The thienyl-biphenyl derivative features bulky dibutoxy-biphenyl groups, significantly increasing lipophilicity (logP likely >5) and complexity. This structure may hinder aqueous solubility but improve membrane permeability.

Electronic and Solubility Profiles: The methoxy-hydroxy analog contains polar hydroxyl and methoxy groups, enhancing water solubility compared to the target compound. However, its lack of a cyano group reduces electrophilicity.

Implications for Drug Design

  • Metabolic Stability : The cyclopropyl group in the target compound and may resist oxidative metabolism, a common issue with furan rings .
  • Binding Interactions: The benzoic acid in the target compound and can anchor to basic residues (e.g., lysine or arginine) in target proteins, while the cyano group in the target compound and may form dipole-dipole interactions or covalent bonds.
  • Solubility vs. Permeability : The target compound’s moderate polarity (PSA ~90 Ų estimated) balances solubility and permeability better than the highly lipophilic or polar analogs.

Q & A

Q. What methods optimize multi-step synthesis for compounds with sensitive functional groups?

  • Methodological Answer :
  • Protection/Deprotection : Protect the benzoic acid as a methyl ester during enone formation (TMSCl/MeOH), then hydrolyze with LiOH .
  • Microwave-Assisted Synthesis : Reduce reaction times for heat-sensitive steps (e.g., cyclopropane formation) to minimize degradation .

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